Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
CAS No.: 1321883-96-8
Cat. No.: VC7792071
Molecular Formula: C26H34ClN5O6S2
Molecular Weight: 612.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1321883-96-8 |
|---|---|
| Molecular Formula | C26H34ClN5O6S2 |
| Molecular Weight | 612.16 |
| IUPAC Name | ethyl 4-[4-[2-(dimethylamino)ethyl-(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C26H33N5O6S2.ClH/c1-5-37-26(33)29-13-15-30(16-14-29)39(34,35)21-9-6-19(7-10-21)24(32)31(17-12-28(2)3)25-27-22-11-8-20(36-4)18-23(22)38-25;/h6-11,18H,5,12-17H2,1-4H3;1H |
| Standard InChI Key | BKVJCMHPYLKUPA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=C(C=C4)OC.Cl |
Introduction
Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug development. The presence of multiple functional groups, including a sulfonamide moiety, suggests potential applications in treating various diseases due to its interactions with biological targets.
Synthesis
The synthesis of Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps starting from simpler organic molecules. Key steps include:
-
Formation of the Benzo[d]thiazol-2-yl Moiety: This involves the synthesis of the thiazole ring.
-
Introduction of the Piperazine Ring: Often achieved through nucleophilic substitution reactions.
-
Coupling with the Dimethylaminoethyl Side Chain: Typically involves amide or carbamate formation.
Potential Applications
Given its complex structure, Ethyl 4-((4-((2-(dimethylamino)ethyl)(6-methoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride has potential applications in:
-
Pharmaceuticals: Due to its sulfonamide and piperazine components, it may exhibit antibacterial or other therapeutic properties.
-
Biological Research: As a tool for studying receptor or enzyme interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume